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molecular formula C15H19ClN2O B8590348 1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]- CAS No. 133485-55-9

1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]-

Cat. No. B8590348
M. Wt: 278.78 g/mol
InChI Key: ZOAIEIGFVKULON-UHFFFAOYSA-N
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Patent
US05530017

Procedure details

A solution of 2-n-butyl-1-(2-chlorophenyl)methyl-5-hydroxymethyl-1H-imidazole (5.4 g, 0.0194 mol) in methylene chloride (25 mL) was added to a suspension of activated maganese dioxide (27 g) in methylene chloride (325 mL). The suspension was stirred at room temperature for 17 hours. The solids were filtered, and the filtrate concentrated and flash chromatographed over silica gel with 6:4 hexane/ethyl acetate to afford 4.16 g (78%) of 2-n-butyl-1-(2-chlorophenyl)methyl-1H-imidazol-5-carboxaldehyde as an oil.
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
dioxide
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[N:6]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[Cl:19])[C:7]([CH2:10][OH:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4]>C(Cl)Cl>[CH2:1]([C:5]1[N:6]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[Cl:19])[C:7]([CH:10]=[O:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C(CCC)C=1N(C(=CN1)CO)CC1=C(C=CC=C1)Cl
Name
dioxide
Quantity
27 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
325 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed over silica gel with 6:4 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CCC)C=1N(C(=CN1)C=O)CC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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